1-Butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde 1-Butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17425853
InChI: InChI=1S/C12H13ClN2O/c1-2-3-6-15-11-5-4-9(13)7-10(11)14-12(15)8-16/h4-5,7-8H,2-3,6H2,1H3
SMILES:
Molecular Formula: C12H13ClN2O
Molecular Weight: 236.70 g/mol

1-Butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde

CAS No.:

Cat. No.: VC17425853

Molecular Formula: C12H13ClN2O

Molecular Weight: 236.70 g/mol

* For research use only. Not for human or veterinary use.

1-Butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde -

Specification

Molecular Formula C12H13ClN2O
Molecular Weight 236.70 g/mol
IUPAC Name 1-butyl-5-chlorobenzimidazole-2-carbaldehyde
Standard InChI InChI=1S/C12H13ClN2O/c1-2-3-6-15-11-5-4-9(13)7-10(11)14-12(15)8-16/h4-5,7-8H,2-3,6H2,1H3
Standard InChI Key MJXMJDGJKVKSOQ-UHFFFAOYSA-N
Canonical SMILES CCCCN1C2=C(C=C(C=C2)Cl)N=C1C=O

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 1-butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde (C12_{12}H13_{13}ClN2_2O) comprises a bicyclic benzimidazole system with distinct substituents influencing its reactivity and interactions. The benzimidazole core consists of a fused benzene and imidazole ring, with the aldehyde group at C2 enhancing electrophilicity, the chloro group at C5 contributing to electronic effects, and the butyl chain at N1 modulating lipophilicity .

Structural Features

  • Core framework: Benzimidazole (C7_7H6_6N2_2) fused with an imidazole ring.

  • Substituents:

    • Butyl group (-C4_4H9_9): Introduced at the N1 position to improve membrane permeability.

    • Chlorine atom (-Cl): Positioned at C5 to stabilize the aromatic system via electron-withdrawing effects.

    • Aldehyde group (-CHO): Located at C2, enabling nucleophilic addition reactions for further derivatization.

Physicochemical Characteristics

PropertyValue/Description
Molecular Weight236.7 g/mol
Melting Point178–182°C (observed in analogues)
SolubilitySoluble in DMSO, DMF; sparingly in H2_2O
LogP (Partition Coefficient)3.2 (predicted)

The aldehyde group facilitates hydrogen bonding and covalent interactions with biological targets, while the chloro and butyl groups enhance metabolic stability and bioavailability .

Synthetic Methodologies

The synthesis of 1-butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde involves multistep routes optimized for yield and purity. Key strategies include condensation, cyclization, and functional group transformations.

Condensation-Cyclization Approach

A patented method for synthesizing analogous imidazole derivatives involves:

  • Condensation: Reacting pentamidine hydrochloride with glyoxal under pH-controlled conditions (6.0–7.5) to form a transition-state intermediate .

  • Dehydration: Removing a water molecule under acidic or basic conditions to yield 2-butyl-1H-imidazol-5(4H)-one .

  • Formylation: Treating the intermediate with phosphorus oxychloride (POCl3_3) and N,N-dimethylformamide (DMF) to introduce the aldehyde group .

Reaction Conditions:

  • Temperature: 100–105°C for formylation.

  • Solvents: Toluene for POCl3_3-DMF reactions.

  • Post-treatment: Crystallization at -20°C to isolate the final product .

Alternative Routes

Recent studies describe the use of continuous flow reactors to optimize reaction kinetics and reduce byproducts . For example, oxidative functionalization of pre-synthesized benzimidazoles using potassium permanganate (KMnO4_4) or sodium borohydride (NaBH4_4) has been explored .

Biological Activity and Mechanisms

1-Butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde exhibits promising bioactivity, particularly in oncology and infectious disease research.

Anticancer Properties

In vitro studies on structurally related compounds demonstrate:

  • IC50_{50} Values: 8–12 µM against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines .

  • Mechanism: Inhibition of topoisomerase II and interaction with DNA minor grooves, leading to apoptosis .

  • Structure-Activity Relationship (SAR): The aldehyde group enhances binding affinity to cysteine residues in target enzymes .

Antimicrobial Effects

Preliminary assays indicate:

  • MIC (Minimum Inhibitory Concentration): 16 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Synergy: Enhanced efficacy when combined with β-lactam antibiotics .

Applications in Drug Development

This compound serves as a versatile intermediate in synthesizing pharmacologically active molecules:

Antihypertensive Agents

Analogous imidazole derivatives are precursors to angiotensin II receptor blockers (ARBs) like losartan . The aldehyde group enables Schiff base formation with amine-containing moieties, critical for bioactivity .

Anticancer Drug Candidates

Functionalization at the aldehyde position with acrylonitrile groups yields derivatives with improved cytotoxicity profiles . For instance:

  • (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2-butyl-4-chloro-1H-imidazol-5-yl)acrylonitrile: Displays 90% inhibition of tumor growth in murine models .

Challenges and Future Directions

Despite its potential, several limitations must be addressed:

  • Synthetic Complexity: Low yields (45–60%) in large-scale preparations .

  • Metabolic Stability: Rapid hepatic clearance due to the aldehyde group .

  • Toxicity: Off-target effects observed in renal cells at high concentrations .

Future research should focus on:

  • Prodrug Strategies: Masking the aldehyde group to improve pharmacokinetics.

  • Targeted Delivery: Nanoparticle-based systems to enhance selectivity.

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